REACTION_CXSMILES
|
C1([Mg]Cl)C=CC=CC=1.[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1I)([O-:11])=[O:10].[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.[Cl-].[NH4+]>CCCCCC.CCOC(C)=O.C1COCC1>[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:19]1([OH:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)([O-:11])=[O:10] |f:3.4,5.6|
|
Name
|
|
Quantity
|
40.16 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
9.98 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for a further 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is exhaustively extracted with EtOAc
|
Type
|
WASH
|
Details
|
extracts are washed with sat. aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
After column chromatography (silica gel, hexane/EtOAc 20:1) the product is obtained as a brownish oil
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1(CCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |